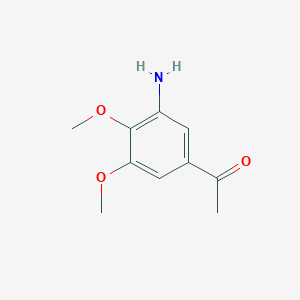

1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCAVFQKKTZISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, a substituted acetophenone with significant utility as a building block in organic synthesis and medicinal chemistry. Identified by CAS number 134611-49-7, this compound is a valuable intermediate in the preparation of more complex molecular architectures, notably as a related compound to the anti-epileptic drug Felbamate[1]. This document consolidates available data on its physicochemical properties, outlines a plausible synthetic strategy, discusses its applications in research and development, and provides essential safety and handling protocols to support its use in a laboratory setting.

Core Physicochemical & Spectroscopic Properties

This compound is a multifunctional organic compound featuring an aniline, a ketone, and two methoxy ether groups on an aromatic scaffold. These features make it a versatile precursor for a wide range of chemical transformations. Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 134611-49-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| IUPAC Name | 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | [1] |

| Synonyms | 5'-amino-3',4'-dimethoxyacetophenone | [1] |

| Storage Temperature | 2-8°C (Refrigerator) |[3] |

Spectroscopic Profile

Detailed analytical data such as NMR, HPLC, and MS are often provided by commercial suppliers upon request[4]. Based on its structure, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The spectrum would feature singlets for the acetyl protons (-COCH₃) and the two distinct methoxy groups (-OCH₃). A broad singlet corresponding to the amine (-NH₂) protons would also be present. The aromatic region would display signals corresponding to the two protons on the benzene ring, with splitting patterns dependent on their coupling.

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the methyl carbons of the acetyl and methoxy groups, and the aromatic carbons, including those bonded to the oxygen and nitrogen atoms.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, C-O stretching of the ethers, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M+) would correspond to the molecular weight of 195.22 g/mol .

Synthesis and Reaction Mechanism

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and logical approach for synthesizing substituted anilines of this type involves the nitration of an aromatic precursor followed by the reduction of the nitro group. A plausible, though not explicitly documented, pathway would start from a suitable dimethoxyacetophenone precursor.

The critical step is achieving the correct regiochemistry during electrophilic nitration. Direct nitration of 3,4-dimethoxyacetophenone (acetoveratrone) preferentially yields the 2-nitro or 6-nitro isomers due to the directing effects of the substituents. To obtain the 3-nitro intermediate required for this target molecule, a multi-step pathway starting from a different precursor, such as 3-hydroxy-4,5-dimethoxybenzaldehyde, or involving protecting groups might be necessary.

However, the final step in any such synthesis would be the reduction of the nitro-intermediate, 1-(3-Nitro-4,5-dimethoxyphenyl)ethanone.

Caption: General synthetic workflow for amino-acetophenones.

Experimental Protocol: Reduction of Aromatic Nitro Group (General)

This protocol describes a standard laboratory method for the reduction of an aromatic nitro group to a primary amine using a metal catalyst, a crucial step for producing the target compound from its nitro-precursor.

Materials:

-

Aromatic nitro precursor (e.g., 1-(3-Nitro-4,5-dimethoxyphenyl)ethanone)

-

Ethanol or Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)

-

Hydrogenation flask and balloon, or a Parr hydrogenator

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the nitro-aromatic compound in a suitable solvent like ethanol or methanol within a hydrogenation flask.

-

Catalyst Addition: Carefully add a catalytic amount (typically 5-10 mol%) of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation:

-

Using H₂ gas: Purge the flask with nitrogen, then introduce hydrogen gas (a balloon is sufficient for atmospheric pressure).

-

Using a hydrogen donor: Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture.

-

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove any excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Wash the Celite pad with the solvent used for the reaction. Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine product.

-

Purification: If necessary, purify the product further by recrystallization or column chromatography to obtain the final this compound.

Applications in Research & Development

The true value of this compound lies in its versatility as a synthetic intermediate. The presence of three distinct reactive sites—the primary amine, the ketone, and the electron-rich aromatic ring—allows for a wide array of subsequent chemical modifications.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the pharmaceutical industry[2]. Its most notable connection is as a parent compound or precursor in the synthesis of Felbamate , an anti-convulsant used in the treatment of epilepsy[1].

-

Scaffold for Drug Discovery: The aniline-acetophenone core is a privileged scaffold in medicinal chemistry. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The ketone provides a handle for reduction, oxidation, or condensation reactions.

-

Building Block for Heterocycles: It serves as an excellent starting material for synthesizing more complex heterocyclic structures like quinolines, quinazolines, and benzodiazepines, which are core motifs in many biologically active molecules.

Caption: Reactive sites on the core scaffold.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact CAS number is not widely published, general precautions for aromatic amines and ketones should be followed.

Table 2: Hazard & Precautionary Information (General Guidance)

| Category | Recommendation | Reference(s) |

|---|---|---|

| GHS Hazard Statements | Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] | [5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a properly fitted respirator (e.g., N95) when handling powder outside of a fume hood. | [6] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Keep away from heat and sources of ignition. | [6][7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, store at 2-8°C.[3] | [3] |

| Spill & Disposal | In case of a spill, avoid creating dust, sweep up the material, and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. | [6] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |[8][9] |

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers in pharmaceutical development and synthetic organic chemistry. Its well-defined structure, featuring multiple reactive functional groups, makes it an ideal starting point for the synthesis of complex target molecules, including established drugs like Felbamate. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and the necessary safety protocols, equipping scientists and researchers with the core knowledge required to effectively and safely utilize this compound in their work.

References

- An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8)

- Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)

- SAFETY DATA SHEET - Fisher Scientific URL

- 1-(3-Amino-4,5-dimethoxyphenyl)

- ICSC 1020 - gamma-BUTYROLACTONE URL

- 1-(3-Amino-4,5-dimethoxyphenyl)

- Applications of 1-(2-Amino-4,5-dimethoxyphenyl)

- GAMMA BUTYROLACTONE - Prodasynth URL

- SAFETY DATA SHEET - TCI Chemicals URL

- 1-(3-Amino-4,5-dimethoxyphenyl)

- 95% 1-(3-Amino-4,5-dimethoxyphenyl)

- 134611-49-7 | Product Name : 1-(3-Amino-4,5-dimethoxyphenyl)

- Chemical Compatibility Chart URL

- 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE Safety Data Sheets - Echemi URL

- 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 - Sigma-Aldrich URL

- 1-(3,4-Diaminophenyl)

Sources

- 1. veeprho.com [veeprho.com]

- 2. indiamart.com [indiamart.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ICSC 1020 - gamma-BUTYROLACTONE [chemicalsafety.ilo.org]

- 9. vumc.org [vumc.org]

Technical Guide: Felbamate Impurity B (Phenethyl Carbamate)

This guide serves as an in-depth technical resource for the chemical identity, mechanistic origin, and control of Felbamate Impurity B , identified as Phenethyl Carbamate . It is designed for analytical scientists and process chemists involved in the API (Active Pharmaceutical Ingredient) lifecycle management of Felbamate.

Chemical Identity & Structural Characterization[1]

In the context of USP (United States Pharmacopeia) and global regulatory standards, Felbamate Impurity B is chemically distinct from the monocarbamate derivatives of the parent structure. It is a process-related impurity arising from the raw material supply chain rather than a degradation product of the drug substance itself.

Core Data Table[2]

| Parameter | Technical Specification |

| Common Name | Felbamate Related Compound B (USP) |

| Chemical Name | Phenethyl carbamate; 2-Phenylethyl carbamate |

| CAS Registry Number | 6326-19-8 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| Structural Class | Primary Carbamate Ester |

| LogP (Predicted) | ~1.5 (Lipophilic relative to Felbamate) |

| Physical State | White to off-white crystalline powder |

Structural Elucidation

Unlike Felbamate (a dicarbamate of 2-phenyl-1,3-propanediol), Impurity B lacks the 1,3-diol backbone. It consists of a phenethyl alcohol moiety where the hydroxyl group has been esterified with carbamic acid.

SMILES: C1=CC=C(C=C1)CCOC(=O)N

Mechanistic Origin: The "Impurity Propagation" Pathway

Understanding the formation of Impurity B requires analyzing the synthesis of the Felbamate starting material, 2-phenyl-1,3-propanediol . The impurity does not form via degradation of Felbamate but is carried forward from the starting material synthesis.

The Root Cause: Diethyl Phenylmalonate Quality[4]

-

Precursor Contamination: The synthesis of 2-phenyl-1,3-propanediol typically begins with Diethyl phenylmalonate . A common impurity in this starting material is Ethyl phenylacetate , formed via decarboxylation or incomplete carboxylation during malonate synthesis.

-

Parallel Reduction: During the reduction step (using Lithium Aluminum Hydride or Sodium Borohydride) to form the diol, the Ethyl phenylacetate impurity is concurrently reduced to 2-Phenylethanol (Phenethyl alcohol).

-

Competitive Carbamoylation: In the final step, where the diol is treated with a carbamoylating agent (e.g., Chlorosulfonyl isocyanate, Urea, or Phosgene/Ammonia) to form Felbamate, the 2-Phenylethanol contaminant competes for the reagent, converting into Phenethyl Carbamate (Impurity B).

Pathway Visualization

The following diagram illustrates the parallel reaction kinetics that lead to Impurity B.

Caption: Parallel synthesis pathway showing the propagation of Ethyl Phenylacetate to Felbamate Impurity B.

Analytical Characterization & Control Strategy

Detecting and quantifying Impurity B requires specific chromatographic conditions due to its differing polarity compared to Felbamate and the monocarbamate degradants (Impurity A).

Chromatographic Behavior (RP-HPLC)

-

Stationary Phase: C18 (Octadecylsilane) columns are standard.

-

Elution Order:

-

Impurity A (2-Phenyl-1,3-propanediol monocarbamate): More polar than Felbamate (one carbamate, one hydroxyl). Elutes before Felbamate.

-

Felbamate (API): Baseline separation.

-

Impurity B (Phenethyl carbamate): Significantly less polar (lacks the hydroxyl group and the third carbon of the propane chain). Elutes after Felbamate.

-

-

Detection: UV absorption at 210–220 nm . The phenyl ring provides the primary chromophore, as the carbamate carbonyl has weak absorbance.

Protocol: Analytical Method Validation (Example)

This protocol outlines the validation parameters required to confirm specificity for Impurity B.

-

System Suitability Solution: Prepare a mixture containing 1.0 mg/mL Felbamate and 0.005 mg/mL Phenethyl Carbamate reference standard in the mobile phase.

-

Resolution Check: Ensure the resolution (

) between Felbamate and Impurity B is > 2.0. Due to the lipophilicity difference, this is typically easily achieved with a gradient method increasing in organic modifier (Acetonitrile/Methanol). -

Limit of Quantitation (LOQ): Must be established at

to meet ICH Q3A reporting thresholds.

Control Logic Diagram

The following decision tree defines the control strategy for minimizing Impurity B in the final drug substance.

Caption: Quality control decision tree emphasizing raw material screening to prevent Impurity B formation.

Toxicological Implications & Regulatory Limits

While Phenethyl carbamate is a structural analog of Ethyl carbamate (a known genotoxin), it is generally regulated as a standard organic impurity under ICH Q3A(R2) unless specific genotoxicity data dictates otherwise.

-

Classification: Organic Impurity (Process Related).

-

Genotoxicity Concern: Carbamates carry a structural alert. However, Phenethyl carbamate has been investigated in other contexts (chemoprevention) and is not typically flagged as a high-potency mutagen like simple alkyl carbamates, though rigorous assessment (Ames test) is standard during development.

-

Acceptance Criteria:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

-

References

-

United States Pharmacopeia (USP) . Felbamate Monograph: Related Compound B. USP-NF Online. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 233105: Phenethyl carbamate. Link

-

Panmand, D., et al. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 7(9):155-157. Link

-

Veeprho Pharmaceuticals . Felbamate Impurities and Related Compounds Structure Elucidation. Link

-

Daicel Pharma Standards . Felbamate Impurities: Process and Degradation Profiles. Link

An In-depth Technical Guide to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone: Synthesis, Characterization, and Applications

Introduction

1-(3-Amino-4,5-dimethoxyphenyl)ethanone, also known as 5'-amino-3',4'-dimethoxyacetophenone, is a substituted aromatic ketone of significant interest in the fields of medicinal chemistry and pharmaceutical sciences. With the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol , this compound serves as a crucial intermediate and is recognized as a significant impurity in the manufacturing of the anticonvulsant drug Felbamate[1][2]. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, expected spectroscopic characteristics, and its primary applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 134611-49-7 |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5'-amino-3',4'-dimethoxyacetophenone |

Synthesis Protocol

The synthesis of this compound is most effectively achieved through a two-step process commencing from 3,4-dimethoxyacetophenone. This process involves an initial nitration reaction followed by the reduction of the resulting nitro group to the desired primary amine.

Overall Synthetic Pathway

The synthetic route is outlined below. The initial nitration step is regioselective due to the directing effects of the substituents on the aromatic ring. The subsequent reduction is a standard transformation in organic synthesis.

Caption: Synthetic workflow for this compound.

Step 1: Nitration of 3,4-Dimethoxyacetophenone

This initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The methoxy groups are ortho, para-directing and activating, while the acetyl group is meta-directing and deactivating. The combined effect of these groups directs the nitration to the C-5 position.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dimethoxyacetophenone to a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

The precipitated solid, 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

The reduction of the nitro group to a primary amine is a critical step to yield the final product. A common and effective method utilizes tin(II) chloride dihydrate in an alcoholic solvent[3].

Experimental Protocol:

-

Dissolve 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone in 50 ml of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer[3].

-

To this solution, add 11.3 g of tin(II) chloride dihydrate[3].

-

Heat the mixture to 75°C and stir for 30 minutes[3]. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, pour the mixture onto 100 g of ice[3].

-

Neutralize the solution with approximately 300 ml of a saturated sodium bicarbonate solution.

-

Extract the product with 150 ml of methylene chloride[3].

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and filter[3].

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from a mixture of ether and petroleum ether to yield pure 5'-amino-3',4'-dimethoxyacetophenone with a melting point of 63°-65°C[3].

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the acetyl group, and the amine protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COCH₃ | ~2.5 | Singlet | 3H |

| -OCH₃ (x2) | ~3.8 - 3.9 | Two Singlets | 6H |

| -NH₂ | ~4.0 - 5.0 (broad) | Singlet | 2H |

| Aromatic H | ~6.5 - 7.0 | Two Singlets | 2H |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (acetyl) | ~26 |

| -OC H₃ (x2) | ~56 |

| Aromatic C H | ~98, ~105 |

| Aromatic C (quaternary) | ~130, ~140, ~148, ~153 |

| C =O | ~197 |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1660 - 1680 | Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (ether) | 1000 - 1300 | Strong |

Expected Mass Spectrometry Data

In mass spectrometry, the molecular ion peak is expected to correspond to the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 195.09 |

Applications in Research and Drug Development

The primary documented significance of this compound is its role as a known impurity and potential starting material in the synthesis of the anti-epileptic drug Felbamate[2]. Its presence as an impurity necessitates its synthesis as a reference standard for quality control and analytical method development in the pharmaceutical industry.

Furthermore, amino-dimethoxy-substituted acetophenones are valuable building blocks in diversity-oriented synthesis (DOS) for the creation of libraries of natural product analogs[7]. These scaffolds can be utilized to synthesize a variety of heterocyclic compounds, such as flavones, quinolones, and aurones, which are classes of compounds frequently investigated for a wide range of biological activities[5]. The presence of multiple functional groups—the amine, the ketone, and the electron-rich aromatic ring—allows for a diverse range of chemical transformations, making it a versatile precursor for the development of novel therapeutic agents.

Conclusion

This compound is a compound of significant utility in the pharmaceutical sciences, primarily as a reference standard for the anticonvulsant Felbamate and as a versatile intermediate in synthetic organic chemistry. This guide has provided a detailed overview of its fundamental properties, a robust and reproducible synthesis protocol, and an analysis of its expected spectroscopic characteristics. For researchers and drug development professionals, a thorough understanding of this molecule's synthesis and characterization is paramount for its effective use in advancing pharmaceutical research and ensuring the quality of therapeutic agents.

References

-

PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. Available from: [Link]

-

PrepChem. Synthesis of 5'-cyano-3',4'-dimethoxyacetophenone. Available from: [Link]

-

Pharmaffiliates. Felbamate-impurities. Available from: [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available from: [Link]

-

Pharmaffiliates. 134611-49-7 | Product Name : 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one. Available from: [Link]

-

Veeprho. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | CAS 134611-49-7. Available from: [Link]

-

IndiaMART. 95% this compound, Analytical Grade. Available from: [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals 2021, 14, 1126. Available from: [Link]

Sources

- 1. PhytoBank: 13C NMR Spectrum (PHY0076764) [phytobank.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Core Differences Between 2-Amino- and 3-Amino-4,5-dimethoxyacetophenone Isomers

Foreword: The Strategic Importance of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is paramount. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different physicochemical properties, reactivity, and biological activities. This guide delves into the nuanced yet critical distinctions between two such isomers: 2-amino-4,5-dimethoxyacetophenone and 3-amino-4,5-dimethoxyacetophenone. These compounds serve as versatile scaffolds in the synthesis of high-value pharmacologically active molecules, including quinolones and flavones.[1][2] Understanding their unique characteristics is not merely an academic exercise but a foundational requirement for researchers, scientists, and drug development professionals aiming to rationally design and synthesize novel therapeutic agents. This document provides a comprehensive analysis of their structural, spectroscopic, synthetic, and applicative differences, grounded in established scientific principles and field-proven methodologies.

Structural and Physicochemical Divergence

The fundamental difference between these two molecules lies in the position of the amino (-NH₂) group on the aromatic ring relative to the acetyl (-COCH₃) group. This seemingly minor shift from the ortho (2-position) to the meta (3-position) orientation instigates a cascade of changes in the molecule's electronic distribution, steric profile, and potential for intramolecular interactions.

Visualizing the Isomeric Distinction

The positional isomerism is best understood visually. In 2-amino-4,5-dimethoxyacetophenone, the amino group is adjacent to the bulky acetyl group. This proximity can lead to steric hindrance and the potential for hydrogen bonding between the amino protons and the acetyl oxygen. In the 3-amino isomer, these groups are separated, resulting in a different electronic and steric environment.

Caption: Structural comparison of the two isomers.

Comparative Physicochemical Properties

The variance in molecular architecture directly translates to measurable differences in physical properties. The potential for intramolecular hydrogen bonding in the 2-amino isomer, for instance, can influence its melting point and solubility compared to the 3-amino isomer.

| Property | 2-Amino-4,5-dimethoxyacetophenone | 3-Amino-4,5-dimethoxyacetophenone |

| CAS Number | 4101-30-8[3] | 99-03-6 (for 3-aminoacetophenone) |

| Molecular Formula | C₁₀H₁₃NO₃[3] | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol [3] | 195.22 g/mol |

| Appearance | White to yellow crystalline powder[4][5] | Solid (data for the dimethoxy analog is sparse) |

| Melting Point | 103-109 °C[6] | 94-98 °C (for 3-aminoacetophenone) |

| Solubility | Sparingly soluble in water[4] | Soluble in hot water |

| InChI Key | KGKWXEGYKGTMAK-UHFFFAOYSA-N[6] | LRUQWUYHWFRXPC-UHFFFAOYSA-N (for 3-aminoacetophenone)[7] |

Note: Data for 3-amino-4,5-dimethoxyacetophenone is less common in commercial and literature sources; where unavailable, data for the parent compound 3-aminoacetophenone is provided for general comparison.

Spectroscopic Fingerprints: A ¹H NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between isomers. The chemical environment of each proton within the molecule dictates its resonance frequency (chemical shift), providing a unique spectral fingerprint. The electron-donating amino group and electron-withdrawing acetyl group exert opposing effects on the electron density of the aromatic ring, making the proton chemical shifts highly sensitive to their relative positions.

Predicted ¹H NMR Comparative Analysis

The analysis of substituent effects allows for a reliable prediction of the ¹H NMR spectra. The amino group strongly shields (upfield shift) ortho and para protons, while the acetyl group deshields (downfield shift) them.

| Proton Assignment | 2-Amino-4,5-dimethoxyacetophenone (Predicted) | 3-Amino-4,5-dimethoxyacetophenone (Predicted) | Rationale for Difference |

| H-3 | ~6.5 - 6.7 ppm (s) | N/A | This proton is ortho to the strongly donating -NH₂ group, causing a significant upfield shift. |

| H-6 | ~7.1 - 7.3 ppm (s) | ~7.2-7.4 ppm (d) | In the 2-amino isomer, H-6 is para to the -NH₂ group, experiencing shielding. In the 3-amino isomer, the corresponding proton is ortho to the acetyl group, causing a downfield shift. |

| -NH₂ | ~4.5 - 5.5 ppm (broad s) | ~3.5-4.5 ppm (broad s) | The proximity to the acetyl group in the 2-amino isomer may lead to intramolecular H-bonding, shifting the amino protons downfield. |

| -OCH₃ | ~3.8 - 3.9 ppm (s, 6H) | ~3.8-3.9 ppm (s, 6H) | Methoxy proton shifts are generally less affected by the amino group's position. |

| -COCH₃ | ~2.5 - 2.6 ppm (s) | ~2.5-2.6 ppm (s) | The acetyl proton shift is expected to be similar in both isomers. |

| (Predicted values are based on established substituent effects and data from related compounds).[8][9][10] |

Standard Protocol for ¹H NMR Spectral Acquisition

Trustworthy structural elucidation demands a rigorous and reproducible experimental approach.

Materials:

-

NMR-grade deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

5 mm NMR tubes

-

High-field NMR Spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the acetophenone isomer into a clean vial.

-

Add ~0.7 mL of the chosen deuterated solvent containing 0.03% v/v TMS.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the tube into the spectrometer.

-

Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Processing: Fourier transform the resulting Free Induction Decay (FID), and then phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

Caption: Standard workflow for NMR sample analysis.

Synthesis and Chemical Reactivity: A Tale of Two Pathways

The synthetic routes to these isomers are dictated by the directing effects of the substituents on the aromatic ring. The choice of starting material and reaction sequence is critical to achieving the desired regiochemistry.

Synthesis of 2-Amino-4,5-dimethoxyacetophenone

A common and reliable route begins with 3,4-dimethoxyacetophenone, leveraging a two-step nitration-reduction sequence.[1]

Causality: The methoxy groups (-OCH₃) at positions 3 and 4 are strongly activating, ortho-, para-directing groups. The acetyl group (-COCH₃) is a deactivating, meta-directing group. During electrophilic nitration, the incoming nitronium ion (NO₂⁺) is directed to the position that is most activated. The C2 position is ortho to the C4-methoxy group and meta to the acetyl group, making it the most sterically and electronically favored site for substitution.[1]

Experimental Protocol:

-

Nitration:

-

Dissolve 3,4-dimethoxyacetophenone in glacial acetic acid and cool the solution to 0 °C in an ice bath.

-

Slowly add a nitrating agent (e.g., fuming nitric acid) dropwise, ensuring the temperature remains below 10 °C.

-

Stir the reaction at room temperature until TLC analysis shows consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the product, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Collect the solid by filtration.

-

-

Reduction:

-

Dissolve the nitro-intermediate in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent. A standard method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternatively, chemical reduction using Tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[4]

-

Monitor the reaction by TLC until the nitro group is fully converted to an amine.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Purify the final product, 2-amino-4,5-dimethoxyacetophenone, by recrystallization or column chromatography.

-

Caption: Synthesis workflow for 2-amino-4,5-dimethoxyacetophenone.

Synthesis of 3-Amino-4,5-dimethoxyacetophenone

The synthesis of the 3-amino isomer requires a different strategy, often starting with a precursor that already has a nitrogen-containing group at the desired position. A plausible route involves the reduction of 3',4'-dimethoxy-5'-nitroacetophenone.

Experimental Protocol:

-

Reduction:

-

Dissolve 3',4'-dimethoxy-5'-nitroacetophenone in ethanol.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) and stir the mixture at an elevated temperature (e.g., 75 °C) for approximately 30 minutes.[11]

-

Pour the hot reaction mixture onto ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a solvent like methylene chloride.

-

Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from a suitable solvent system (e.g., ether/petroleum ether) to yield pure 3-amino-4,5-dimethoxyacetophenone.[11]

-

Comparative Reactivity

-

Nucleophilicity: The amino group in both isomers is nucleophilic. However, the ortho-acetyl group in the 2-amino isomer may sterically hinder its approach to electrophiles. Conversely, the potential for intramolecular hydrogen bonding could also modulate its reactivity.

-

Diazotization: Both isomers can undergo diazotization followed by Sandmeyer-type reactions, but the stability and reactivity of the resulting diazonium salts may differ.

Applications in Medicinal Chemistry and Drug Development

The utility of these isomers as building blocks is a direct consequence of their chemical structures. They are frequently employed as starting materials for natural product analogs and other bioactive compounds.[12][13]

Scaffolds for Biologically Active Molecules

-

2-Amino-4,5-dimethoxyacetophenone: This isomer is a well-established building block. Its structural motifs are found in compounds investigated for a range of therapeutic properties.[1]

-

EGFR Inhibitors: It serves as a key scaffold for developing Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy. These inhibitors typically compete with ATP at the kinase domain binding site, preventing downstream signaling that promotes cell proliferation.[4]

-

Quinolones and Aminoflavones: It is a precursor for synthesizing heterocyclic compounds like quinolones and aminoflavones, which possess diverse biological activities.[1][2]

-

Anti-inflammatory and Anesthetic Agents: Derivatives have been synthesized and tested for local anesthetic and anti-inflammatory properties.[14]

-

-

3-Amino-4,5-dimethoxyacetophenone: While less documented, this isomer and its parent compound, 3-aminoacetophenone, are also valuable intermediates. Their derivatives are explored for various pharmacological activities. The different substitution pattern allows for the synthesis of a distinct set of derivatives compared to the 2-amino isomer, contributing to the chemical diversity of compound libraries for drug screening.

Case Study: Inhibition of the EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell growth and survival. Its dysregulation is a hallmark of many cancers.[4] Inhibitors developed from the 2-amino-4,5-dimethoxyacetophenone scaffold block the pathway, halting uncontrolled cell division.

Caption: Simplified EGFR signaling and the mechanism of ATP-competitive inhibition.

Safety and Handling

As with all laboratory chemicals, proper handling is essential. The hazard profiles may differ slightly due to their distinct properties.

| Safety Aspect | 2-Amino-4,5-dimethoxyacetophenone | 3-Aminoacetophenone (as reference) |

| Signal Word | Warning[5] | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] | H302: Harmful if swallowed. |

| Personal Protective Equipment (PPE) | Safety goggles (EN 166), protective gloves, lab coat.[5][15] | Eyeshields, gloves. |

| Handling | Handle in a well-ventilated place. Avoid dust formation. Avoid contact with skin and eyes.[15] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] | Take off immediately all contaminated clothing. Rinse skin with water. |

Conclusion

The distinction between 2-amino- and 3-amino-4,5-dimethoxyacetophenone is a clear illustration of the principle that structure dictates function. While sharing the same atomic composition, the positional variance of the amino group fundamentally alters their physicochemical properties, spectroscopic signatures, synthetic accessibility, and, most importantly, their utility in the rational design of new pharmaceuticals. The 2-amino isomer is a well-established precursor for intramolecular cyclizations leading to important heterocyclic scaffolds like EGFR inhibitors. The 3-amino isomer, while less characterized, offers an alternative substitution pattern for generating chemical diversity. For the drug development professional, a thorough understanding of these differences is not just beneficial—it is essential for navigating the complex path from molecular design to therapeutic innovation.

References

-

2"-Amino-4",5"-dimethoxyacetophenone SDS. SDS Manager. [Link]

-

Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals. [Link]

-

Safety Data Sheet - 2'-Hydroxy-4'-methoxyacetophenone. IBIOLI. [Link]

-

Material Safety Data Sheet - 3-amino acetophenone. Oxford Lab Fine Chem LLP. [Link]

-

SAFETY DATA SHEET - 3',4'-Dimethoxyacetophenone. Fisher Scientific. [Link]

-

Eymery, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

-

3'-Amino-4'-methoxyacetophenone. SpectraBase. [Link]

-

Characterization Data for Products. The Royal Society of Chemistry. [Link]

-

3'-Aminoacetophenone. PubChem. [Link]

-

Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences. [Link]

-

Eymery, M., et al. (2021). Amino Acetophenones for Natural Product Analogs. Encyclopedia MDPI. [Link]

-

Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. PrepChem.com. [Link]

-

Devi, A. M., et al. (2022). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. ResearchGate. [Link]

-

Devi, A. M., et al. (2023). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Molecular Biotechnology. [Link]

-

3',4'-dimethoxyacetophenone. The Good Scents Company. [Link]

-

3'-Amino-4'-methoxyacetanilide. PubChem. [Link]

-

2',5'-Dimethoxyacetophenone. PubChem. [Link]

- Preparation method of 2, 4-dimethoxyacetophenone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 4101-30-8 CAS MSDS (2'-AMINO-4',5'-DIMETHOXYACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.be [fishersci.be]

- 6. 2'-Amino-4',5'-dimethoxyacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 3,4-Dimethoxyacetophenone(1131-62-0) 13C NMR [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Identification of the Putative Felbamate Metabolite: 1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Introduction: Navigating the Complex Metabolic Landscape of Felbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication employed in the management of refractory epilepsy.[1] Its clinical application, however, is significantly limited by the risk of severe idiosyncratic reactions, including aplastic anemia and hepatotoxicity.[2][3][4] These adverse effects are widely believed to be linked to the bioactivation of felbamate into reactive metabolites.[5][6] The established metabolic pathways of felbamate are complex, involving hepatic cytochrome P450 enzymes, primarily CYP2E1 and CYP3A4, which lead to hydroxylated and hydrolyzed products.[2][7] A critical pathway involves the formation of 3-carbamoyl-2-phenylpropionaldehyde, an unstable intermediate that can eliminate to form 2-phenylpropenal (atropaldehyde), a reactive and cytotoxic Michael acceptor.[8][9]

This technical guide ventures into uncharted territory, proposing a hypothetical metabolic pathway for felbamate that leads to the formation of a novel, putative metabolite: 1-(3-Amino-4,5-dimethoxyphenyl)ethanone . While this compound is not a recognized metabolite in current literature, its potential formation through a cascade of plausible biotransformation reactions warrants a thorough investigation. The identification and characterization of such a novel metabolite could provide deeper insights into the complex toxicology of felbamate and potentially uncover new mechanisms of action or toxicity.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the experimental design, analytical methodologies, and scientific rationale required to identify and structurally elucidate this putative metabolite. We will proceed with the rigor and self-validating principles that are paramount in modern drug metabolism studies.

Part 1: A Proposed Biotransformation Pathway to this compound

The formation of this compound from felbamate would necessitate a series of enzymatic reactions that significantly alter the parent drug's structure. Below, we propose a multi-step metabolic cascade, acknowledging its speculative nature, which will form the basis of our identification strategy.

The proposed pathway likely involves initial hydrolysis of one or both carbamate moieties, followed by extensive modification of the phenyl ring and cleavage of the propane backbone. Key enzymatic processes would include:

-

Hydrolysis: Initial cleavage of the carbamate esters to yield 2-phenyl-1,3-propanediol monocarbamate or 2-phenyl-1,3-propanediol.

-

Aromatic Hydroxylation: Cytochrome P450-mediated hydroxylation of the phenyl ring at multiple positions.

-

O-Methylation: Subsequent methylation of the newly introduced hydroxyl groups by catechol-O-methyltransferase (COMT) or a similar enzyme to form dimethoxy moieties.

-

Oxidative Cleavage and Deamination/Transamination: A more complex series of reactions to cleave the propane backbone, potentially involving oxidative stress mechanisms, and subsequent introduction of an amino group.

Hypothesized Metabolic Pathway

Caption: A hypothesized metabolic pathway from felbamate to the putative metabolite.

Part 2: A Step-by-Step Analytical Workflow for Identification and Characterization

The identification of a novel, low-abundance metabolite requires a highly sensitive and specific analytical workflow. The following protocol is designed to maximize the probability of detection and provide unequivocal structural confirmation. The core of this strategy relies on the synergy between liquid chromatography for separation, high-resolution mass spectrometry for detection and formula generation, and nuclear magnetic resonance for definitive structural elucidation.[5]

Experimental Protocol 1: In Vitro Metabolite Generation

The causality behind this initial step is to generate a concentrated source of metabolites in a controlled environment, which is essential for detecting low-level products. Human liver microsomes (HLMs) provide a relevant biological system containing the necessary CYP450 enzymes.

-

Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), felbamate (10 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding NADPH.

-

Incubation: Incubate for 1-2 hours at 37°C with gentle shaking.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for LC-MS analysis.

Experimental Protocol 2: High-Resolution LC-MS/MS Analysis for Detection and Fragmentation

This phase is designed to separate the complex mixture of metabolites and obtain high-resolution mass data, which is critical for determining the elemental composition of the putative metabolite and its fragments.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient from 5% to 60% B over 20 minutes to ensure separation of structurally similar metabolites.

-

-

Mass Spectrometry Detection:

-

Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Full Scan (MS1): Acquire data in the m/z range of 100-500 with a resolution of >60,000 to obtain accurate mass measurements.

-

Data-Dependent MS/MS (MS2): Trigger fragmentation of the most intense ions from the full scan to obtain fragmentation patterns. The predicted m/z for protonated this compound (C10H13NO3) is 196.0974. The instrument should be set to target this mass for fragmentation.

-

Analytical Workflow for Metabolite Identification

Caption: A comprehensive workflow for the identification and confirmation of a novel metabolite.

Data Analysis and Interpretation

The trustworthiness of metabolite identification lies in a multi-pronged data analysis approach.

-

Metabolite Profiling: Compare the chromatograms of the felbamate-incubated samples with control samples (without felbamate or NADPH) to identify unique peaks.

-

Accurate Mass Filtering: Search the high-resolution data for the predicted exact mass of the target metabolite (m/z 196.0974 for [M+H]+).

-

Isotope Pattern Matching: Confirm the elemental composition by matching the isotopic pattern with the theoretical pattern for C10H14NO3+.

-

Fragmentation Analysis: Interpret the MS/MS spectrum to propose a structure. Key fragments for this compound would include losses of methyl groups, the acetyl group, and cleavages of the aromatic ring.

Experimental Protocol 3: Definitive Structural Elucidation by NMR

For unequivocal structure confirmation of a novel metabolite, NMR spectroscopy is the gold standard. This requires scaling up the in vitro incubation or obtaining urine samples from patients on felbamate therapy to isolate a sufficient quantity of the metabolite.

-

Sample Preparation: Isolate the metabolite of interest using preparative HPLC.

-

NMR Analysis:

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons, confirming the complete molecular structure.

-

Part 3: Data Presentation and Validation

All quantitative and qualitative data must be presented in a clear and comparative manner.

Table 1: High-Resolution Mass Spectrometry Data for Putative Metabolite

| Parameter | Theoretical Value (C10H13NO3) | Observed Value | Mass Error (ppm) |

| [M+H]+ m/z | 196.0974 | To be determined | To be calculated |

| [M+Na]+ m/z | 218.0793 | To be determined | To be calculated |

Table 2: Key Expected MS/MS Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 181.0739 | [M+H - CH3]+ |

| 153.0789 | [M+H - COCH3]+ |

| Other fragments | To be determined from experimental data |

The final and most authoritative step in validation is the comparison of the isolated metabolite's analytical data (retention time, MS/MS fragmentation pattern, and NMR spectra) with a chemically synthesized reference standard of this compound. An exact match provides irrefutable proof of its identity.

Conclusion

The identification of novel drug metabolites is a cornerstone of modern pharmaceutical research, crucial for understanding a drug's complete disposition and potential for toxicity. This technical guide outlines a rigorous, scientifically-grounded strategy for the identification and characterization of a putative felbamate metabolite, this compound. While the existence of this metabolite is currently hypothetical, the described workflow provides a robust framework for its discovery. By integrating advanced analytical techniques with sound scientific reasoning, we can continue to unravel the complex metabolic fate of drugs like felbamate, ultimately contributing to the development of safer and more effective therapies.

References

-

Felbamate Metabolism Pathway - SMPDB. (2025, January 24). Retrieved from [Link]

-

Garris, T., & Singh, G. (2025, July 6). Felbamate. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Thompson, C. D., et al. (1996). Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. Chemical Research in Toxicology, 9(8), 1225-1229. Retrieved from [Link]

-

Drugs.com. (2025, December 8). Felbamate Monograph for Professionals. Retrieved from [Link]

-

ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

-

Dieckhaus, C. M., et al. (2000). The synthesis, in vitro reactivity, and evidence for formation in humans of 5-phenyl-1,3-oxazinane-2,4-dione, a metabolite of felbamate. Drug Metabolism and Disposition, 28(4), 434-439. Retrieved from [Link]

-

Thompson, C. D., et al. (1996). Synthesis and in Vitro Reactivity of 3-Carbamoyl-2-phenylpropionaldehyde and 2-Phenylpropenal: Putative Reactive Metabolites of Felbamate. Chemical Research in Toxicology, 9(8), 1225-1229. Retrieved from [Link]

-

Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 405-420. Retrieved from [Link]

-

Thompson, C. D. (2000, December 2). Mechanisms of Felbamate Bioactivation and Idiosyncratic Reactions. Retrieved from [Link]

-

Tadesse, S., et al. (2024, November 26). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology. Retrieved from [Link]

-

Neupsy Key. (2017, April 17). Felbamate. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2005). Bioactivation of the Antiepileptic Drug Felbamate to a Michael Acceptor. Current Drug Metabolism, 6(3), 187-211. Retrieved from [Link]

-

Bentham Science Publishers. (2021, January 1). Metabolite Detection and Profiling Using Analytical Methods. Retrieved from [Link]

-

Panmand, D., et al. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 7(9), 155-157. Retrieved from [Link]

-

Chen, Y. L., et al. (2018). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Scientific Reports, 8(1), 1792. Retrieved from [Link]

-

Pharmaffiliates. (2020, June 23). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Felbamate. In PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Felbamate. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018, January 29). Felbamate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

Sources

- 1. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of idiosyncratic drug reactions: the case of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The chemistry, toxicology, and identification in rat and human urine of 4-hydroxy-5-phenyl-1,3-oxazaperhydroin-2-one: a reactive metabolite in felbamate bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of felbamate on plasma levels of carbamazepine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 1-(3-Amino-4,5-dimethoxyphenyl)ethanone

An In-depth Technical Guide on the Safe Handling of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chemical intermediate used in pharmaceutical and fine chemical synthesis.[1] Its structural and physical properties are foundational to understanding its behavior and potential hazards in a laboratory setting.

Key Identifiers:

-

IUPAC Name: 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one[2]

-

CAS Number: 134611-49-7[1]

-

Synonyms: 5'-amino-3',4'-dimethoxyacetophenone[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 195.22 g/mol | [1][2][3] |

| Appearance | Data not available. A structural isomer, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, is a light orange to yellow crystalline powder.[4] | |

| Storage Temperature | 2-8°C, Refrigerator | [1] |

Section 2: Hazard Identification and GHS Classification

Specific toxicological data and a formal GHS classification for this compound are not available. Therefore, a conservative approach to handling is imperative. The hazard information for the structural isomer, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8) , is provided below as a surrogate for risk assessment, emphasizing that these hazards are not confirmed for the 3-amino isomer.

Potential Hazards (based on 2-amino isomer): [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on this surrogate data, the compound should be treated as a hazardous substance. The following workflow illustrates the logical process for risk assessment and control when specific data is lacking.

Caption: Standard PPE sequence before handling the chemical.

Section 4: First-Aid Measures

In case of exposure, immediate action is critical. The following procedures are recommended based on general chemical handling and data from related compounds.

-

If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. [5][6]If respiratory symptoms (like coughing or difficulty breathing) occur, seek immediate medical attention. [5]* If on Skin: Immediately wash the affected area with plenty of soap and water. [4]Remove contaminated clothing. If skin irritation persists, get medical advice/attention. [7]* If in Eyes: Rinse cautiously with water for several minutes. [4][5]Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention. [5]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. [5]Call a POISON CENTER or doctor/physician if you feel unwell. [5]

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and prevent contact with skin and eyes. [5]Evacuate non-essential personnel. Ensure adequate ventilation.

-

Containment and Cleaning: For a solid spill, gently sweep or scoop the material to avoid creating dust. [6]Collect the material in a suitable, labeled container for disposal. [6]Do not let the product enter drains. * Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. [8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. [5][6]* Specific Hazards: The thermal decomposition products are not known. However, combustion of similar organic compounds may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). * Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [6]

Section 6: Storage and Disposal

**6.1 Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]Recommended storage is at refrigerator temperatures (2-8°C). [1]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [7]

Disposal

-

Dispose of the chemical waste and contaminated materials at an approved waste disposal plant. [5][9]All disposal practices must be in accordance with federal, state, and local regulations.

References

- An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8). (n.d.). Benchchem.

- 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | CAS 134611-49-7. (n.d.). Pharmaffiliates.

- Safety Data Sheet. (2010, October 26). Fisher Scientific.

- 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one. (n.d.). BLD Pharm.

- Safety Data Sheet. (2020, December 23). Unknown Source.

- Safety Data Sheet. (n.d.). Merck.

- Material Safety Data Sheet. (n.d.). Unknown Source.

- Ethanone, 1-(3,4-dimethoxyphenyl)- Safety Data Sheet. (2018, June 22). Synerzine.

- 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | CAS 134611-49-7. (n.d.). Veeprho.

- Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. (n.d.). Benchchem.

- Safety Data Sheet. (2024, September 07). Sigma-Aldrich.

- Safety Data Sheet. (2015, March 23). Fisher Scientific.

- This compound | CAS No- 134611-49-7. (n.d.). Simson Pharma.

- 4,5-dimethoxy-phenyl]ethanone Safety Data Sheets. (n.d.). Echemi.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. synerzine.com [synerzine.com]

- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1-(3-Amino-4,5-dimethoxyphenyl)ethanone PubChem and ChemSpider data

Comprehensive Technical Guide on 1-(3-Amino-4,5-dimethoxyphenyl)ethanone: Physicochemical Profiling and Regiochemical Role in Tivozanib Synthesis

Executive Summary

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification and delve into the mechanistic and practical realities of this compound (CAS 134611-49-7). While standard databases like PubChem and ChemSpider provide foundational physicochemical data, the true significance of this compound lies in its role as a critical regiochemical impurity—specifically, Tivozanib Impurity 5 [1]. This guide synthesizes structural data, explains the causality behind its formation during Active Pharmaceutical Ingredient (API) synthesis, and provides self-validating protocols for its isolation and analytical quantification.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this compound is the first step in developing robust extraction and chromatographic methods. The table below consolidates critical structural and computed data sourced from PubChem, ChemSpider, and verified vendor reference standards[1][2].

| Property | Value | Source / Method |

| IUPAC Name | This compound | PubChem / LexiChem |

| CAS Number | 134611-49-7 | ChemSpider / Vendor Data[1] |

| Molecular Formula | C10H13NO3 | PubChem[3] |

| Molecular Weight | 195.22 g/mol | PubChem / Computed[2] |

| SMILES String | CC(=O)C1=CC(=C(C(=C1)OC)OC)N | PubChem[2] |

| Monoisotopic Mass | 195.0895 Da | Computed |

| Hydrogen Bond Donors | 1 (Amino group, -NH2) | Structural Analysis |

| Hydrogen Bond Acceptors | 4 (2x Methoxy, 1x Carbonyl, 1x Amino) | Structural Analysis |

Mechanistic Origin: Regiochemistry in API Synthesis

To control an impurity, one must first understand the causality of its formation. Tivozanib is a potent, orally available vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor[4]. Its synthesis begins with the electrophilic aromatic nitration of 3,4-dimethoxyacetophenone[5].

The Causality of Regioisomerism: In the nitration of 3,4-dimethoxyacetophenone, the methoxy group at C3 strongly directs incoming electrophiles to the para position (C6), yielding the desired major product: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

However, the methoxy group at C4 exerts a competing ortho-directing effect toward C5. This effect is synergistically reinforced by the meta-directing acetyl group at C1. Consequently, a minor fraction of the reaction undergoes nitration at C5, yielding the regioisomer 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, known as[3].

Upon subsequent catalytic reduction of the nitro group, this minor pathway generates this compound (Impurity 5)[1].

The Structural Failure to Cyclize: The downstream synthesis of the Tivozanib core relies on a Friedländer-type condensation, which strictly requires the amino and acetyl groups to be situated ortho to one another[4]. In Impurity 5, the amino group is positioned at C3 (meta to the acetyl group). This spatial arrangement completely precludes the intramolecular cyclization required to form the 6,7-dimethoxyquinoline ring. As a result, Impurity 5 acts as a dead-end degradant that accumulates in the reaction matrix.

Figure 1: Divergent synthetic pathways illustrating the regioselective origin of Tivozanib Impurity 5.

Experimental Protocols: Synthesis & Analytical Quantification

To comply with ICH Q3A(R2) guidelines, API manufacturers must strictly monitor and purge Impurity 5. Below are the self-validating protocols for generating the reference standard and quantifying it within API batches.

Synthesis of Impurity 5 Reference Standard

To accurately quantify this impurity, a pure reference standard must first be synthesized and isolated[6].

Step-by-Step Methodology:

-

Nitration & Regioisomer Separation : React 3,4-dimethoxyacetophenone with fuming HNO3/H2SO4 at 0°C. The crude mixture will contain ~5-10% of the 5-nitro isomer (Impurity 4). Separate the mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20). The 5-nitro isomer elutes later due to a higher dipole moment.

-

Catalytic Reduction : Dissolve the isolated 1-(3,4-dimethoxy-5-nitrophenyl)ethanone in MS-grade methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Stir vigorously under an H2 atmosphere (1 atm) at room temperature for 4 hours.

-

Workup : Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the crude amine.

-

Self-Validation (Characterization) : Validate the structure of this compound via 1H-NMR. The successful synthesis is confirmed by the specific meta-coupling pattern of the two aromatic protons (appearing as two doublets with J ≈ 2.0 Hz), distinguishing it from the para-protons of the major isomer.

UHPLC-MS/MS Protocol for API Batch Monitoring

Because Impurity 5 cannot cyclize, it must be quantified in the intermediate stages and the final API to ensure it has been successfully purged.

Figure 2: UHPLC-MS/MS workflow for the quantification of Impurity 5 in API batches.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 10 mg of the Tivozanib API batch in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

-

Chromatographic Separation :

-

Column : C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : 5% B to 95% B over 8 minutes. The meta-amino isomer (Impurity 5) will elute distinctly from the API due to differing pKa and polarity.

-

-

Mass Spectrometry (ESI+) :

-

Parameters : Capillary Voltage at 3.0 kV; Desolvation Temperature at 400°C.

-

MRM Transitions : Monitor the parent ion m/z 196.1 [M+H]+ transitioning to a stable fragment (e.g., m/z 181.1 corresponding to the loss of a methyl radical, or m/z 154.1 for the loss of the acetyl group) for precise quantification.

-

-

Self-Validation (System Suitability) : Before analyzing the API batch, inject a blank (MeOH/H2O) to ensure no carryover at m/z 196.1. Follow with a system suitability injection of the synthesized Impurity 5 Reference Standard (1 µg/mL). The system is validated for use only if the signal-to-noise (S/N) ratio of the Impurity 5 peak is ≥ 10 (Limit of Quantitation) and the retention time matches the standard within ±0.1 minutes.

Conclusion

This compound is far more than a simple catalog entry in PubChem; it is a critical regiochemical byproduct in the synthesis of quinoline-based therapeutics like Tivozanib. By understanding the electrophilic directing effects that cause its formation and its structural inability to undergo Friedländer cyclization, drug development professionals can design more logical, self-validating QC workflows to ensure API purity and patient safety.

References

-

PubChem Compound Summary for CID 4151473, "1-(3,4-Dimethoxy-5-nitrophenyl)ethanone." National Center for Biotechnology Information. URL: [Link]

-

SynZeal Research. "Tivozanib Impurity 5 (CAS 134611-49-7)." URL: [Link]

-

ResearchGate. "Synthesis of tivozanib hydrochloride monohydrate." URL: [Link]

- Google Patents. "Synthesis method of anti-tumor targeted therapeutic drug tivozanib (CN102532116B).

Sources

- 1. Tivozanib Impurity 5 | 134611-49-7 | SynZeal [synzeal.com]

- 2. achmem.com [achmem.com]

- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

- 6. Tivozanib Impurity 5 | CAS No: 134611-49-7 [aquigenbio.com]

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Executive Summary

1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 134611-49-7), also known as 3-amino-4,5-dimethoxyacetophenone, is a highly valued analytical reference standard. It is frequently utilized in the pharmaceutical industry for impurity profiling in active pharmaceutical ingredients (APIs) such as the anticonvulsant 1[1] and the kinase inhibitor Tivozanib. This technical guide outlines a robust, two-step laboratory-scale synthesis starting from commercially available 3,4-dimethoxyacetophenone, focusing on regioselective nitration, chromatographic isolation of the minor isomer, and chemoselective reduction.

Mechanistic Rationale & Regioselectivity

The synthesis relies on electrophilic aromatic substitution (EAS) followed by nitro reduction. The primary challenge in this pathway is the regiocontrol during the nitration of 2[2].

-

Directing Effects : The starting material features two strongly activating, ortho/para-directing methoxy groups at C3 and C4, and a deactivating, meta-directing acetyl group at C1.

-

Isomer Distribution : Nitration predominantly occurs at the C6 position (yielding 3,4-dimethoxy-6-nitroacetophenone) because C6 is para to the C3-methoxy group, representing the path of least steric resistance and highest electron density[3].

-

Target Intermediate : The desired intermediate, 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, forms as a minor product (~10% yield). The C5 position is ortho to the C4-methoxy group and meta to the acetyl group. Because it lacks the stronger para-activation, it must be carefully isolated from the crude mixture via silica gel chromatography before proceeding to reduction.

For the subsequent reduction step, Tin(II) chloride (SnCl2) is selected over catalytic hydrogenation (Pd/C) to guarantee absolute chemoselectivity. SnCl2 efficiently reduces the nitro group to an amine without risking the over-reduction of the C1 acetyl group into a secondary alcohol.

Synthesis Workflow Visualization

Figure 1: Reaction workflow for the regioselective synthesis and isolation of the target compound.

Experimental Protocols

Step 1: Nitration and Isolation of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone

Self-Validating Check: The starting material is a white/off-white powder. The successful nitration will yield a distinctly yellow crude solid.

-

Preparation : Dissolve 10.0 g (55.5 mmol) of 3,4-dimethoxyacetophenone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool the solution to 0–5 °C using an ice-water bath.

-

Nitration : Prepare a nitrating mixture containing 5.0 mL of 70% nitric acid and 10 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 30 minutes.

-

Causality: Maintaining the internal temperature below 10 °C is critical. Higher temperatures will trigger oxidative cleavage of the electron-rich methoxy rings, generating unwanted quinone byproducts[3].

-

-

Reaction : Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material spot is consumed.

-

Quenching : Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Filter the resulting yellow precipitate, wash thoroughly with cold distilled water to remove residual acid, and dry under vacuum.

-

Chromatographic Isolation : Load the crude yellow solid onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (8:2 to 7:3 v/v).

-

The major isomer (6-nitro) has lower polarity and elutes first.

-

The minor isomer (5-nitro) elutes second. Pool the fractions containing the 5-nitro isomer and concentrate under reduced pressure to yield 1-(3,4-dimethoxy-5-nitrophenyl)ethanone as a pale yellow solid.

-

Step 2: Chemoselective Reduction to this compound

Self-Validating Check: The yellow color of the nitro intermediate will dissipate as the amine forms. The final product should precipitate as a pale crystalline solid.

-

Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.25 g (10.0 mmol) of the isolated 1-(3,4-dimethoxy-5-nitrophenyl)ethanone in 50 mL of absolute ethanol.

-

Reduction : Add 11.3 g (50.0 mmol, 5.0 equiv.) of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution[4].

-

Heating : Heat the mixture to 75 °C and stir for 30–60 minutes. Monitor the reduction via TLC to confirm the disappearance of the nitro intermediate[4].

-

Workup & Neutralization : Cool the mixture to room temperature and pour it onto 100 g of crushed ice. Carefully add saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous phase reaches pH 7–8.

-

Causality: This neutralization step is non-negotiable. It converts soluble tin complexes into insoluble tin oxides/hydroxides (

/

-

-